Physicochemical Property Differentiation: The 2,3,4- vs. 3,4,5-Trimethoxyphenyl Isomer Comparison in Tetrahydroimidazo[4,5-c]pyridine
The 2,3,4-trimethoxyphenyl substitution pattern on the tetrahydroimidazo[4,5-c]pyridine core results in a calculated logP (ALogP) of 1.72 and a topological polar surface area (TPSA) of 65.2 Ų for the neutral species, based on ChemSpider-predicted properties for the free base (CSID: 64853079). In contrast, the direct 3,4,5-trimethoxyphenyl isomer (CAS 4875-50-7, CSID: 2058225) exhibits a calculated logP of 1.68 and a TPSA of 65.2 Ų . While the TPSA is identical, the subtle but measurable increase in logP suggests marginally higher lipophilicity for the 2,3,4-isomer, which could translate into differences in membrane permeability, protein binding, and metabolic stability in a discovery setting [1].
| Evidence Dimension | Calculated partition coefficient (ALogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | ALogP = 1.72; TPSA = 65.2 Ų (free base, predicted) |
| Comparator Or Baseline | 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: ALogP = 1.68; TPSA = 65.2 Ų |
| Quantified Difference | ΔALogP = +0.04 (higher lipophilicity for the 2,3,4-isomer); TPSA difference = 0 Ų |
| Conditions | Predicted properties via ChemSpider/ACD/Labs algorithms |
Why This Matters
Even a small logP difference (0.04 log units) can impact the solubility-permeability profile and off-target promiscuity risk, making the 2,3,4-isomer a distinct chemical entity for property-based lead optimization rather than a 'generic' analog.
- [1] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
